Cas no 23047-25-8 (Lofepramine)
Lofepramine structure
Product Name:Lofepramine
Numéro CAS:23047-25-8
Le MF:C26H27ClN2O
Mégawatts:418.958385705948
CID:261569
PubChem ID:3947
Update Time:2025-11-02
Lofepramine Propriétés chimiques et physiques
Nom et identifiant
-
- Ethanone,1-(4-chlorophenyl)-2-[[3-(10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl]methylamino]-
- Lofepramine
- 1-(4-chlorophenyl)-2-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-methylamino]ethanone
- Ethanone, 1-(4-chlorophenyl)-2-[[3-(10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl]methylamino]-
- AKOS024457158
- Lofepramine (INN)
- GTPL7551
- 1-(4-Chlorophenyl)-2-((3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)(methyl)amino)ethan-1-one
- Lofepramina [INN-Spanish]
- 4'-chloro-2-((3-(10,11-dihydro-5H-dibenz(b,f)azepin5-yl)propyl)methylamino)acetophenone
- Lofepramine- Bio-X
- Tymelyt (Salt/Mix)
- HY-12390
- FT-0670832
- J-014957
- CHEMBL87708
- Ethanone, 1-(4-chlorophenyl)-2-((3-(10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl)methylamino)-
- HMS3715L16
- A854424
- 4'-Chlor-2-((3-(10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl)methylamino)acetophenon
- LOFEPRAMINE [MI]
- DTXSID2023220
- Lofepramin hydrochloride (Salt/Mix)
- AB00698521-05
- D08140
- CHEBI:47782
- NCGC00166397-03
- Lopramine
- Lofepraminum
- BDBM82437
- Amplit
- LOFEPRAMINE [INN]
- Acetophenone, 4'-chloro-2-((3-(10,11-dihydro-5H-dibenz(b,f)azepin5-yl)propyl)methylamino)-
- 1-(4-chlorophenyl)-2-{[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]methylamino}ethanone
- UNII-OCA4JT7PAW
- LOFEPRAMINE [HSDB]
- HMS3677F21
- NCGC00166397-01
- Q368941
- NCGC00166397-02
- 4'-CHLORO-2-((3-(10,11-DIHYDRO-5H-DIBENZ(B,F)AZEPIN-5-YL)PROPYL)METHYLAMINO)ACETOPHENONE
- BL164630
- Gamanil (Salt/Mix)
- 1-(4-Chlorophenyl)-2-[[3-(10,11-dihydro-5H-dibenz(Z)[b,f]azepin-5-yl)propyl]methylamino]ethanone
- 1-(4-chlorophenyl)-2-{[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl](methyl)amino}ethanone
- LOFEPRAMINE [WHO-DD]
- EINECS 245-396-8
- OCA4JT7PAW
- Lofepramina
- CAS_23047-25-8
- LOFEPRAMINE [JAN]
- Lomont
- HMS3413F21
- CS-0011244
- Leo 640
- HSDB 7184
- Lofepramine [INN:BAN]
- Lofepraminum [INN-Latin]
- Z2681890859
- Gamanil
- 23047-25-8
- CCG-221257
- 4'-Chloro-2-[[3-(10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl]methylamino]acetophenone
- HMS3269O19
- DB13411
- NS00004691
- N-Methyl-N(4-chlorobenzoylmethyl)-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propylamine hydrochloride
- SAPNXPWPAUFAJU-UHFFFAOYSA-N
- Timelit (Salt/Mix)
- SCHEMBL35028
- 1-(4-Chlorophenyl)-2-[[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl](methyl)amino]ethanone #
- Gamonil (Salt/Mix)
- US8629135, SW-06
- NSC_3947
- DB 2182
- L000944
- G12703
- N-methyl-N-(4-chlorobenzoylmethyl)-3-(10,11-dihydro-5H-dibenzo
- 1-(4-chlorophenyl)-2-((3-(10,11-dihydro-5H-dibenzo(b,f)azepin-5-yl)propyl)methylamino)ethanone
- 4'-Chloro-2-
- 1-(4-chlorophenyl)-2-(3-(5,6-dihydrobenzo(b)(1)benzazepin-11-yl)propyl-methylamino)ethanone
- 1-(4-chlorophenyl)-2-((3-(10,11-dihydro-5H-dibenzo(b,f)azepin-5-yl)propyl)(methyl)amino)ethanone
- N06AA07
- Lofepramina (INN-Spanish)
- BRD-K82147103-003-05-6
- DA-54990
- Amplit (TN)
- DTXCID303220
- N-Methyl-N(4-chlorobenzoylmethyl)-3-(10,11-dihydro-5H-dibenzo(b,f)azepin-5-yl)propylamine hydrochloride
- Gamanil (United Kingdom)
- BRD-K82147103-001-02-7
- 1-(4-Chlorophenyl)-2-
- Lofepraminum (INN-Latin)
-
- Piscine à noyau: 1S/C26H27ClN2O/c1-28(19-26(30)22-13-15-23(27)16-14-22)17-6-18-29-24-9-4-2-7-20(24)11-12-21-8-3-5-10-25(21)29/h2-5,7-10,13-16H,6,11-12,17-19H2,1H3
- La clé Inchi: SAPNXPWPAUFAJU-UHFFFAOYSA-N
- Sourire: ClC1C=CC(=CC=1)C(CN(C)CCCN1C2C=CC=CC=2CCC2C=CC=CC1=2)=O
Propriétés calculées
- Qualité précise: 418.18100
- Masse isotopique unique: 418.1811912g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 30
- Nombre de liaisons rotatives: 7
- Complexité: 523
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 6.8
- Surface topologique des pôles: 23.6Ų
Propriétés expérimentales
- Point de fusion: 103-105°C
- Le PSA: 23.55000
- Le LogP: 5.84650
Lofepramine PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-12390-5mg |
Lofepramine |
23047-25-8 | ≥99.0% | 5mg |
¥800 | 2024-07-21 | |
| MedChemExpress | HY-12390-10mg |
Lofepramine |
23047-25-8 | ≥99.0% | 10mg |
¥1100 | 2024-07-21 | |
| MedChemExpress | HY-12390-10mM*1mLinDMSO |
Lofepramine |
23047-25-8 | 99.68% | 10mM*1mLinDMSO |
¥880 | 2023-07-26 | |
| TRC | L469380-5mg |
Lofepramine |
23047-25-8 | 5mg |
$ 108.00 | 2023-09-07 | ||
| TRC | L469380-10mg |
Lofepramine |
23047-25-8 | 10mg |
$ 142.00 | 2023-09-07 | ||
| TRC | L469380-25mg |
Lofepramine |
23047-25-8 | 25mg |
$ 328.00 | 2023-04-15 | ||
| TRC | L469380-50mg |
Lofepramine |
23047-25-8 | 50mg |
$ 583.00 | 2023-04-15 | ||
| TRC | L469380-100mg |
Lofepramine |
23047-25-8 | 100mg |
$ 1081.00 | 2023-04-15 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7232-1mg |
Lofepramine |
23047-25-8 | 98% | 1mg |
¥377.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7232-5mg |
Lofepramine |
23047-25-8 | 98% | 5mg |
¥1140.00 | 2023-09-09 |
Lofepramine Littérature connexe
-
Jayanta S. Boruah,Kamatchi Sankaranarayanan,Devasish Chowdhury RSC Adv. 2022 12 4382
-
Jacob Andersen,Anders S. Kristensen,Benny Bang-Andersen,Kristian Str?mgaard drugs with serotonin and norepinephrine transporters. Jacob Andersen Anders S. Kristensen Benny Bang-Andersen Kristian Str?mgaard Chem. Commun. 2009 3677
-
John C. Gooch,Gerard Gallacher,John G. Wright,Imtiaz Mahmood,Ahmad Siddiqui,David L. Colbert Analyst 1994 119 1797
23047-25-8 (Lofepramine) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Shanghai Pearlk Chemicals Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
钜澜化工科技(青岛)有限公司
Membre gold
Fournisseur de Chine
Lot
Shandong Jing Kun Chemical Co.,Ltd.
Membre gold
Fournisseur de Chine
Lot
Shanghai Jinhuan Chemical CO., LTD.
Membre gold
Fournisseur de Chine
Lot
Nanjing Jubai Biopharm
Membre gold
Fournisseur de Chine
Lot